molecular formula C10H6N10 B1198729 6,6'-Azopurine CAS No. 26227-04-3

6,6'-Azopurine

Cat. No. B1198729
CAS RN: 26227-04-3
M. Wt: 266.22 g/mol
InChI Key: POEBWGYSGSGSNY-UHFFFAOYSA-N
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Description

6,6’-Azopurine is a potent in vitro inhibitor of rabbit liver aldehyde oxidase . It has been used in the prevention of azathioprine cytotoxicity . The molecular formula of 6,6’-Azopurine is C10H6N10 and its molecular weight is 266.2216 .


Synthesis Analysis

The first general two-step, one-pot synthetic route to 6-azopurines has been presented. This process involves microwave-assisted nucleophilic aromatic substitution of protected 6-chloropurines with hydrazines or hydrazides, followed by metal-free oxidation with oxygen. This method yields 6-azopurines in high to excellent yields .


Molecular Structure Analysis

The molecular structure of 6,6’-Azopurine is represented by the SMILES notation: N1C=NC2=C1N=CN=C2\N=N\C3=NC=NC4=C3N=CN4 . Detailed structure–activity relationship (SAR) analysis revealed a new potent reduced azopurine with a circadian period lengthening effect more pronounced than that of its parent molecule, longdaysin .


Chemical Reactions Analysis

The chemical stability of the azo group in this type of heterocyclic azobenzenes has been studied. It was found that they undergo a fast reduction to the corresponding hydrazines in the presence of different reducing agents .

Scientific Research Applications

  • Synthesis and Photophysical Properties : A study by Kolarski, Szymański, and Feringa (2017) presented the first general two-step, one-pot synthetic route to 6-azopurines. This method, involving microwave-assisted nucleophilic aromatic substitution followed by metal-free oxidation, yields 6-azopurines in high to excellent yields. The photophysical studies of these compounds revealed intensive absorption bands, enabling photoswitching using visible light, which has potential applications in photo-responsive materials and molecular switches (Kolarski, Szymański, & Feringa, 2017).

  • Immunosuppressive Applications : Tiede et al. (2003) explored the molecular mechanism of azathioprine, a derivative of 6-mercaptopurine. The study found that azathioprine and its metabolites play a unique role in controlling T cell apoptosis by modulating Rac1 activation. This finding explains the immunosuppressive effects of azathioprine, which is widely used in organ transplantation and autoimmune diseases (Tiede et al., 2003).

  • Antitumor Properties : Chifotides, Dunbar, Matonic, and Katsaros (1992) investigated the structural features of tetrakis(.mu.-carboxylato)dirhodium(II) bound to azathioprine. The study focuses on azathioprine, a biologically active mercaptopurine derivative with significant antitumor properties (Chifotides, Dunbar, Matonic, & Katsaros, 1992).

  • Use in Pediatric Inflammatory Bowel Disease : Kirschner (1998) analyzed the safety of azathioprine and 6-mercaptopurine in pediatric patients with inflammatory bowel disease. The study highlighted their role in reducing disease activity and maintaining remission while pointing out the need for further studies on long-term side effects (Kirschner, 1998).

  • Pharmacogenetics in Pediatric Patients : Gazouli et al. (2010) investigated the frequency of functional TPMT polymorphisms and their association with adverse events during azathioprine therapy in a pediatric IBD cohort. This study contributes to understanding the genetic factors influencing the response to thiopurine drugs (Gazouli et al., 2010).

  • Gene Expression Inhibition in T Lymphocytes : Thomas et al. (2005) examined the selective inhibitory effect of azathioprine on gene expression in activated T lymphocytes. The findings provide insight into the molecular mechanism of the immunosuppressive properties of thiopurine drugs (Thomas et al., 2005).

Future Directions

While specific future directions for 6,6’-Azopurine are not mentioned in the retrieved papers, the field of photopharmacology, which develops bioactive compounds whose pharmacological potency can be regulated by light, is a promising area of research .

properties

IUPAC Name

bis(7H-purin-6-yl)diazene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N10/c1-11-5-7(13-1)15-3-17-9(5)19-20-10-6-8(14-2-12-6)16-4-18-10/h1-4H,(H,11,13,15,17)(H,12,14,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POEBWGYSGSGSNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=NC=N2)N=NC3=NC=NC4=C3NC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,6'-Azopurine

CAS RN

26227-04-3
Record name 6,6'-Azopurine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026227043
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC529746
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529746
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6,6'-AZOPURINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SM6SY53E73
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
JR Davis, AL Jadhav, J Fareed - Journal of Medicinal Chemistry, 1974 - ACS Publications
8, 8'-Dioxo-6, 6'-azopurine (DOAP), a member of a new class of compounds designated as the oxoazopurines, was synthesized from adenine using sulfuric acid, potassium bromide, …
Number of citations: 3 pubs.acs.org
A Giner‐Sorolla - Journal of Heterocyclic Chemistry, 1970 - Wiley Online Library
7H‐Tetrazolo[5,1‐i]purine was prepared by nitrosation of 6‐hydrazinopurine and by reaction of 6‐chloropurine with sodium azide; it was converted to adenine upon catalytic …
Number of citations: 20 onlinelibrary.wiley.com
AL Jadhav - 1977 - search.proquest.com
University Microfilms International Page 1 INFORMATION TO USERS This material was produced from a microfilm copy of the original document. While the most advanced …
Number of citations: 1 search.proquest.com
AL Jadhav, KG Bhansali, JR Davis - Journal of Pharmaceutical …, 1979 - europepmc.org
6,6'-Azopurine, a potent in vitro inhibitor of rabbit liver aldehyde oxidase. - Abstract - Europe PMC Sign in | Create an account https://orcid.org Europe PMC Menu About Tools …
Number of citations: 3 europepmc.org
YQ Su, J Liu, R Huang, HT Yang, MX Li… - The Journal of …, 2023 - ACS Publications
Surface-enhanced Raman spectroscopy (SERS) has been widely applied in the identification and characterization of DNA structures with high efficiency. Especially, the SERS signals …
Number of citations: 3 pubs.acs.org
GE Hardtmann, B Huegi, G Koletar… - Journal of Medicinal …, 1974 - ACS Publications
Two approaches for the synthesis of 1-substituted 4-phenylpyrido [2, 3-d] pyrimidin-2 (Iff)-ones are described. One pathway utilizes 2-amino-3-benzoylpyridine as a starting material …
Number of citations: 24 pubs.acs.org
S Øie, TN Tozer - Journal of pharmaceutical sciences, 1979 - Elsevier
Changes in the apparent volume of distribution occur with age, disease, and displacement (drug interaction) and in the presence of saturable binding. Relationships have been …
Number of citations: 282 www.sciencedirect.com
ES Darwish, MA Mosselhi, FM Altalbawy, HA Saad - Molecules, 2011 - mdpi.com
A series of new 8-arylhydrazono-2-(benzylsulfanyl)-7H-purin-6-ones 6 were synthesized, their electronic absorption spectra in different organic solvents of varying polarities were …
Number of citations: 12 www.mdpi.com
DC Pryde, D Dalvie, Q Hu, P Jones… - Journal of medicinal …, 2010 - ACS Publications
Aldehyde oxidase (AO, a EC 1.2. 3.1) has for many years been recognized as a metabolizing enzyme contained within the cytosolic compartment of many tissues and in many species. …
Number of citations: 346 pubs.acs.org
SAGF Angelino - 1984 - search.proquest.com
Aldehyde oxidase isolated from rabbit liver is studied in this thesis with regard to its application in organic synthesis. The enzyme has a broad substrate specificity towards …
Number of citations: 8 search.proquest.com

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